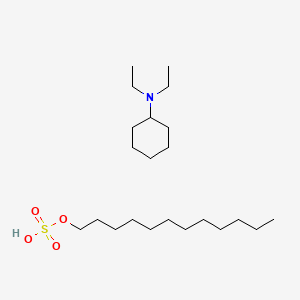
Cyclohexyldiethylammonium lauryl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyldiethylammonium lauryl sulfate is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent detergency, emulsification, and foaming properties. The compound is composed of a cyclohexyldiethylammonium cation and a lauryl sulfate anion, giving it both hydrophilic and hydrophobic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyldiethylammonium lauryl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of lauryl alcohol with sulfur trioxide to form lauryl sulfate, which is then neutralized with cyclohexyldiethylamine to produce the final compound . The reaction conditions usually involve maintaining a temperature range of 30-60°C in a continuous reactor system .
Industrial Production Methods: The industrial production of this compound often employs a falling film reactor for the sulfation process. This method ensures efficient mixing and reaction of the lauryl alcohol and sulfur trioxide. The resulting lauryl sulfate is then neutralized with cyclohexyldiethylamine in a controlled environment to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyldiethylammonium lauryl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It is stable under alkaline and weak acidic conditions but can hydrolyze under strong acidic conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfur trioxide for sulfation and cyclohexyldiethylamine for neutralization . The reactions are typically carried out at moderate temperatures (30-60°C) to ensure optimal yield and product stability .
Major Products Formed: The major product formed from the sulfation reaction is lauryl sulfate, which is then neutralized to form this compound . The compound can further react with other surfactants or additives to enhance its properties for specific applications .
Scientific Research Applications
Cyclohexyldiethylammonium lauryl sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant to facilitate the solubilization and dispersion of hydrophobic compounds . In biology, it is employed in membrane protein solubilization and crystallization studies . In medicine, it is used in formulations for its emulsifying and foaming properties . Industrially, it is utilized in cleaning agents, detergents, and personal care products .
Mechanism of Action
The mechanism of action of cyclohexyldiethylammonium lauryl sulfate involves its amphiphilic nature, which allows it to reduce the surface tension of aqueous solutions. This property enables it to act as an effective detergent, emulsifier, and foaming agent . The compound interacts with lipid membranes, disrupting their structure and enhancing the solubilization of hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds:
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Sodium dodecyl sulfate
Comparison: Cyclohexyldiethylammonium lauryl sulfate is unique due to its specific cationic component, cyclohexyldiethylammonium, which imparts distinct properties compared to other similar surfactants like sodium lauryl sulfate and ammonium lauryl sulfate . While all these compounds share similar surfactant properties, this compound offers enhanced stability in alkaline and weak acidic conditions .
Properties
CAS No. |
12626-51-6 |
|---|---|
Molecular Formula |
C22H47NO4S |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3 |
InChI Key |
MPLKHTYEXMXSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7-(4-methoxyphenyl)-5-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B14164425.png)

![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
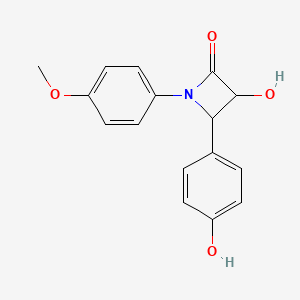
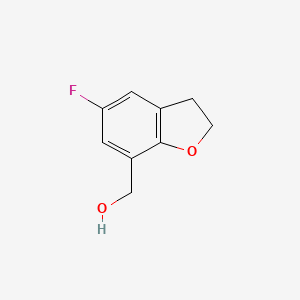
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
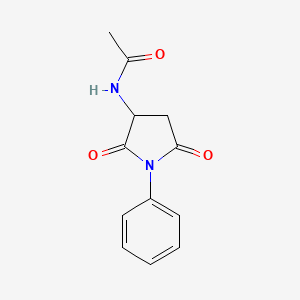
![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
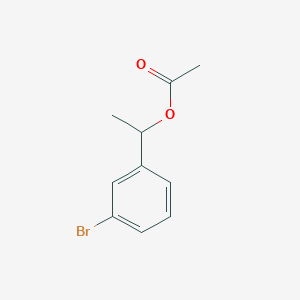
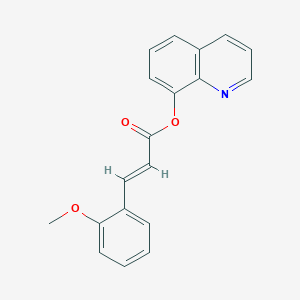
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
